Linezolid - 165800-03-3

Linezolid

Catalog Number: EVT-273063
CAS Number: 165800-03-3
Molecular Formula: C16H20FN3O4
Molecular Weight: 337.35 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Linezolid is a synthetic antimicrobial agent belonging to the oxazolidinone class of antibiotics. [] It is the first clinically available drug in this class. [] Linezolid is primarily recognized for its effectiveness against a wide range of Gram-positive bacteria, including those resistant to other antibiotics such as methicillin and vancomycin. [] This efficacy makes it a crucial tool in scientific research investigating antibiotic resistance mechanisms, novel treatment approaches for drug-resistant infections, and the development of new antibiotics.

Future Directions

B. Expanding Therapeutic Applications: While Linezolid is primarily used for treating Gram-positive infections, future research could explore its potential for other applications. This includes investigating its efficacy against infections caused by difficult-to-treat bacteria, such as Mycobacterium tuberculosis, and evaluating its use in combination therapies for complex infections. [, ]

C. Refining Dosing and Safety Profiles: Future research should focus on optimizing Linezolid dosing strategies to maximize efficacy while minimizing toxicity. This involves investigating the impact of factors like obesity and renal function on drug pharmacokinetics and developing personalized dosing regimens. [, , ]

Chloramphenicol

Relevance: Chloramphenicol's binding site on the ribosome overlaps with that of Linezolid []. Some laboratory-selected linezolid-resistant Staphylococcus aureus mutants exhibited cross-resistance to chloramphenicol, indicating a potential link between resistance mechanisms for these two antibiotics [].

Semantic Scholar Paper Reference:

Puromycin

Relevance: Puromycin binds to the ribosomal A site, overlapping with the binding site of Linezolid []. Studies examining the binding affinity of novel oxazolidinones, specifically the Rχ-01 family, used puromycin displacement assays to compare their ribosomal binding to that of Linezolid [].

Semantic Scholar Paper Reference:

PNU-142300

Relevance: PNU-142300 is a metabolite of Linezolid []. Monitoring PNU-142300 concentrations alongside Linezolid in patients, particularly those with renal impairment, could help predict and manage the risk of thrombocytopenia [].

Semantic Scholar Paper Reference:

Teicoplanin

Relevance: Teicoplanin is a treatment option for MRSA, similar to Linezolid []. The research examined whether hypermutability in Staphylococcus aureus strains was co-selected with resistance to linezolid or teicoplanin, finding no evidence for such a correlation [].

Semantic Scholar Paper Reference:

Vancomycin

Relevance: Vancomycin is frequently used as a comparator drug in studies assessing the efficacy and safety of Linezolid [, , , ]. Research suggests that Linezolid might offer advantages over vancomycin in specific clinical scenarios, such as treating MRSA infections in obese patients, where Linezolid demonstrated a significantly lower mortality rate [].

Semantic Scholar Paper Reference:

Erythromycin

Relevance: Erythromycin resistance, often conferred by the erm gene family encoding ribosomal methyltransferases, was found to be compatible with linezolid resistance in MRSA strains []. The study aimed to determine if introducing the erm(C) gene into a linezolid-resistant MRSA strain could restore linezolid susceptibility, but the results indicated no such effect [].

Semantic Scholar Paper Reference:

Clindamycin

Relevance: Clindamycin resistance, similar to erythromycin resistance, is frequently conferred by erm genes encoding ribosomal methyltransferases []. The study investigated if introducing erm(C) into a linezolid-resistant MRSA strain could restore susceptibility to linezolid, but this hypothesis was not supported by the findings [].

Semantic Scholar Paper Reference:

Semantic Scholar Paper Reference:

Levofloxacin

Relevance: Levofloxacin, in combination with rifampin, was used as a comparator treatment regimen in a study evaluating the efficacy of linezolid alone and in combination with rifampin against MRSA in a foreign-body infection model []. The study found that while the linezolid-rifampin combination was effective, the levofloxacin-rifampin combination demonstrated the highest cure rate [].

Semantic Scholar Paper Reference:

Tigecycline

Relevance: Tigecycline represents a newer antimicrobial agent for treating serious MRSA infections, similar to Linezolid []. The paper discusses the need for considering various treatment options for MRSA infections, including linezolid and tigecycline, based on patient-specific factors and the severity of the infection [].

Semantic Scholar Paper Reference:

Daptomycin

Relevance: Daptomycin is another newer drug, along with linezolid, licensed for single-agent treatment of serious MRSA infections []. When comparing Linezolid and Daptomycin for treating vancomycin-resistant Enterococcal bloodstream infection, Daptomycin demonstrated superior efficacy and was associated with a significantly lower risk of treatment failure and mortality [].

Contezolid

Relevance: Contezolid is structurally similar to Linezolid and exhibits comparable antimicrobial activity against Mycobacterium tuberculosis []. Contezolid could be a potential alternative to Linezolid in treating drug-resistant tuberculosis, potentially offering a better safety profile, particularly regarding hematological toxicity [].

Semantic Scholar Paper Reference:

Oxacillin

Relevance: Oxacillin is used to identify methicillin-resistant Staphylococcus aureus (MRSA), a key target of Linezolid therapy []. The study characterizing linezolid resistance mechanisms used oxacillin susceptibility testing to confirm MRSA phenotypes among the isolates [].

Source and Classification

Linezolid is classified as an oxazolidinone antibiotic. It is synthesized from various chemical precursors through multiple synthetic routes. The compound's structure features a morpholine ring and an oxazolidinone moiety, which are critical for its antibacterial activity. Linezolid's effectiveness against resistant bacterial strains highlights its importance in modern antimicrobial therapy.

Synthesis Analysis

Methods and Technical Details

The synthesis of Linezolid can be achieved through several methods. A common approach involves the reaction of (S)-2-(3-fluoro-4-morpholinophenyl)acetamide with carbonyl diimidazole to form the oxazolidinone ring. This reaction typically occurs under mild conditions, allowing for high yields and purity.

  1. Traditional Synthesis:
    • Starting from ethyl (3-fluoro-4-morpholinophenyl)carbamate, the compound undergoes hydrolysis followed by acylation to yield Linezolid. The process often includes purification steps like crystallization using solvents such as ethyl acetate or methylene chloride to achieve the desired product purity .
  2. Alternative Synthesis:
    • Recent studies have explored alternative synthetic routes that utilize readily available starting materials and milder conditions to improve yield and reduce environmental impact. For instance, one method involves N-alkylation of acetamide with chloro compounds under specific conditions to synthesize Linezolid in fewer steps with high efficiency .
Chemical Reactions Analysis

Reactions and Technical Details

Linezolid undergoes various chemical reactions during its synthesis:

  1. Hydrolysis: The initial step often involves hydrolyzing carbamate derivatives to form amines.
  2. Acylation: Following hydrolysis, acylation with acetic anhydride or similar agents forms the final oxazolidinone structure.
  3. Crystallization: Purification typically involves crystallizing crude products from organic solvents to isolate pure Linezolid .

These reactions must be carefully controlled to minimize byproducts and ensure high yield.

Mechanism of Action

Process and Data

Linezolid exerts its antibacterial effect primarily by inhibiting protein synthesis in bacteria. It binds to the 23S rRNA of the 50S ribosomal subunit, preventing the formation of the initiation complex necessary for translation. This unique binding site distinguishes Linezolid from other antibiotics, making it effective against strains that have developed resistance to multiple other classes of antibiotics.

Key points regarding its mechanism include:

  • Bacteriostatic Activity: Linezolid is generally bacteriostatic, meaning it inhibits bacterial growth rather than killing bacteria outright.
  • Resistance Mechanisms: Some bacteria may develop resistance through mutations in the ribosomal RNA or through efflux pumps that expel the drug from the cell .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White to off-white crystalline powder.
  • Solubility: Soluble in water and organic solvents like methanol and ethanol.
  • Melting Point: Approximately 190–195 °C.

Chemical Properties

  • Stability: Linezolid is stable under normal storage conditions but should be protected from light.
  • pH Range: The stability can vary with pH; optimal conditions are usually between pH 4–7 .
Applications

Scientific Uses

Linezolid is primarily used in clinical settings for treating serious infections caused by Gram-positive bacteria, particularly those resistant to other antibiotics. Its applications include:

  • Treatment of pneumonia caused by Streptococcus pneumoniae.
  • Management of skin infections due to Staphylococcus aureus.
  • Use in patients with compromised immune systems where traditional antibiotics may fail.

In addition to its therapeutic uses, Linezolid serves as a model compound in research aimed at developing new antibiotics that target bacterial protein synthesis . Its unique properties make it an essential tool in combating antibiotic-resistant infections in modern medicine.

Introduction to Linezolid as a Novel Antimicrobial Agent

Historical Development of Oxazolidinones in Antibacterial Chemotherapy

The quest for novel antibiotics against resistant Gram-positive pathogens catalyzed the exploration of oxazolidinones. Initial compounds in this class (e.g., sulfoxide 1 and sulfonamide 2) exhibited modest antibacterial activity in the late 1970s and early 1980s [10]. Structural optimization led to DuP-721 and DuP-105 in 1987, which demonstrated significantly improved efficacy against staphylococci and streptococci but faced developmental discontinuation due to toxicity concerns [10]. The pharmacophore core—N-aryloxazolidinone with specific stereochemistry at C-5—proved critical for activity. Modifications at the 4-position aryl group (e.g., fluorine substitution) enhanced bioavailability, while the morpholine ring improved safety profiles [10]. By the mid-1990s, Pharmacia’s intensive research yielded linezolid (PNU-100766), which combined optimized antibacterial activity with a tolerable clinical profile through piperazine derivatives [1] [10].

Table 1: Evolution of Key Oxazolidinone Compounds

YearCompoundKey Structural FeaturesDevelopmental Status
1978Sulfoxide 1Basic oxazolidinone scaffoldPreclinical (plant diseases)
1984Sulfonamide 2Early antibacterial activityNot developed
1987DuP-721/DuP-105Enhanced Gram-positive coverageDiscontinued (toxicity)
1996Linezolid (PNU-100766)Fluorophenyl-morpholine substitution, (S)-configurationFDA-approved (2000)

Linezolid’s Emergence as the First FDA-Approved Oxazolidinone

Linezolid’s approval by the FDA in 2000 marked a watershed moment as the first entirely new antibiotic class in over 35 years [6]. Its novel mechanism—inhibiting bacterial protein synthesis by binding to the 23S rRNA of the 50S ribosomal subunit—prevented formation of the 70S initiation complex, a target distinct from other protein synthesis inhibitors [1] [7]. This mechanism conferred activity against pathogens resistant to β-lactams, glycopeptides, and macrolides. Key approvals included:

  • Vancomycin-resistant Enterococcus faecium (VRE) infections, including bacteremia
  • Methicillin-resistant Staphylococcus aureus (MRSA) pneumonia and skin infections
  • Penicillin-resistant Streptococcus pneumoniae infections [1] [4]

Spectrum analysis revealed potent activity:

  • MIC90 values: MRSA (1–4 µg/mL), VRE (1–2 µg/mL), Streptococcus pyogenes (1 µg/mL) [4] [7].
  • Bacteriostatic against staphylococci/enterococci, bactericidal against streptococci [7].

Table 2: Spectrum of Activity Against Key Pathogens

PathogenMIC₉₀ Range (µg/mL)Resistance Status Targeted
Staphylococcus aureus (MRSA)1–4Methicillin/Vancomycin resistance
Enterococcus faecium (VRE)1–2Vancomycin resistance
Streptococcus pneumoniae0.5–2Penicillin/multidrug resistance
Streptococcus pyogenes≤1Macrolide resistance

Global Health Implications in Addressing Multidrug-Resistant Gram-Positive Infections

Linezolid’s impact on global health is exemplified by its inclusion on the WHO Essential Medicines List and classification as a critically important antimicrobial [2] [6]. Key contributions include:

  • ICU Applications: Became a frontline agent for ICU-acquired MRSA/VRE infections due to superior lung penetration (AUC0-24/MIC ratio >100) compared to vancomycin [1] [4].
  • Tuberculosis Salvage Therapy: Served as a cornerstone for multidrug-resistant tuberculosis (MDR-TB) regimens. Studies demonstrated sputum culture conversion rates of 87% when combined with bedaquiline or pretomanid after 6 months [5] [9].
  • Cost-Effectiveness: Reduced hospitalization duration through IV-to-oral switch capability (100% bioavailability), lowering healthcare costs for diabetic foot infections and pneumonia by 15–20% versus vancomycin [1] [2].

Resistance management remains crucial:

  • Primary mechanisms involve 23S rRNA mutations (e.g., G2576U) and ribosomal protein alterations [1] [10].
  • Global surveillance shows resistance rates remain <2% in S. aureus but reach 8% in long-term VRE treatment [7] [9].

Table 3: Impact on Drug-Resistant Tuberculosis Treatment

Study TypePatient CohortLinezolid RegimenCulture Conversion Rate (6 Months)
Observational [9]XDR-TB (n=45)Daily (600 mg) + background drugs82%
Clinical Trial [5]MDR-TB (n=68)Twice daily (300 mg)87%

Properties

CAS Number

165800-03-3

Product Name

Linezolid

IUPAC Name

N-[[(5S)-3-(3-fluoro-4-morpholin-4-ylphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide

Molecular Formula

C16H20FN3O4

Molecular Weight

337.35 g/mol

InChI

InChI=1S/C16H20FN3O4/c1-11(21)18-9-13-10-20(16(22)24-13)12-2-3-15(14(17)8-12)19-4-6-23-7-5-19/h2-3,8,13H,4-7,9-10H2,1H3,(H,18,21)/t13-/m0/s1

InChI Key

TYZROVQLWOKYKF-ZDUSSCGKSA-N

SMILES

CC(=O)NCC1CN(C(=O)O1)C2=CC(=C(C=C2)N3CCOCC3)F

Solubility

1.44e+00 g/L

Synonyms

100766, U
linezolid
linezolide
N-((3-(3-fluoro-4-morpholinylphenyl)-2-oxo-5-oxazolidinyl)methyl)acetamide
PNU 100766
PNU-100766
PNU100766
U 100766
U-100766
U100766
Zyvox

Canonical SMILES

CC(=O)NCC1CN(C(=O)O1)C2=CC(=C(C=C2)N3CCOCC3)F

Isomeric SMILES

CC(=O)NC[C@H]1CN(C(=O)O1)C2=CC(=C(C=C2)N3CCOCC3)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.